Xyl-p-phos, (R)-

Beschreibung

Significance of Chirality in Modern Chemical Synthesis

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is of paramount importance in modern chemical synthesis. chiralpedia.comlibretexts.org This is particularly true in the pharmaceutical and agrochemical industries, where the different enantiomers of a chiral molecule can exhibit vastly different biological activities. chiralpedia.comrsc.org The synthesis of enantiomerically pure compounds is therefore a critical objective, as it can lead to drugs with improved efficacy and reduced side effects. chiralpedia.comnih.gov Nature itself operates on the principles of chirality, with biological systems often showing high stereoselectivity in their interactions with chiral molecules. chiralpedia.com

Evolution of Chiral Phosphine (B1218219) Ligands in Transition Metal Catalysis

The use of transition metal complexes with chiral phosphine ligands is a dominant strategy in asymmetric hydrogenation, a testament to the pioneering work of Nobel laureates Noyori and Knowles. sigmaaldrich.com The effectiveness of these catalytic systems hinges on the electron-rich nature of the chiral phosphine ligand. sigmaaldrich.com

Historical Milestones in Asymmetric Hydrogenation and Related Fields

The journey of asymmetric hydrogenation began in 1956 with the use of a heterogeneous palladium catalyst on a silk support. wikipedia.org A significant leap forward occurred in 1968 when William Knowles and Leopold Horner independently reported the first examples of homogeneous asymmetric hydrogenation using chiral phosphine ligands. wikipedia.org Although the initial enantiomeric excesses were modest, these studies demonstrated the feasibility of the approach. wikipedia.org By 1972, enantiomeric excesses of 90% were achieved, enabling the industrial synthesis of L-DOPA, a drug for Parkinson's disease. wikipedia.org This success spurred further research, leading to the development of a wide array of efficient bisphosphine ligands. acs.org

A major advancement came with the introduction of ruthenium-based catalysts by Ryōji Noyori for the asymmetric hydrogenation of polar substrates like ketones and aldehydes. wikipedia.org The development of P,N ligands in the early 1990s further broadened the scope of chiral ligands. wikipedia.org Today, asymmetric hydrogenation is a standard and indispensable tool in both academic and industrial organic synthesis. wikipedia.org

Classification and Characteristics of Atropisomeric Diphosphine Ligand Systems

Chiral phosphine ligands can be broadly categorized into those with backbone chirality and those that are P-chirogenic. tcichemicals.com Atropisomeric diphosphine ligands are a prominent class of ligands that possess axial chirality arising from restricted rotation around a single bond, most commonly a biaryl scaffold. rsc.org This restricted rotation creates stable, non-interconverting enantiomers. rsc.orgprinceton.edu

The properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms or by adjusting the dihedral angle of the biaryl backbone. dicp.ac.cn This tunability allows for the optimization of the ligand for specific catalytic reactions. dicp.ac.cn

Overview of Xyl-p-phos, (R)- as a Pivotal Chiral Dipyridylphosphine Ligand

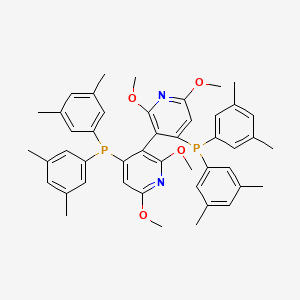

Xyl-p-phos, (R)- is a highly effective chiral diphosphine ligand that has demonstrated exceptional performance in a variety of asymmetric catalytic reactions. polyu.edu.hkpnas.org Its structure features a bipyridine backbone, which contributes to its unique electronic and steric properties. polyu.edu.hkontosight.ai

Structural Classification within Dipyridylphosphine Architectures

Xyl-p-phos, (R)- belongs to the P-Phos family of ligands, which are characterized by a 3,3'-bipyridine (B1266100) backbone. polyu.edu.hkontosight.ai The general structure consists of two phosphino (B1201336) groups at the 4,4'-positions and methoxy (B1213986) groups at the 2,2',6,6'-positions. ontosight.ai The substituents on the phosphorus atoms can be varied to modulate the ligand's properties. polyu.edu.hk For instance, Xyl-p-phos features 3,5-xylyl groups on the phosphorus atoms, which has been shown to lead to superior enantioselectivities compared to the parent P-Phos ligand with phenyl groups. polyu.edu.hk

Interactive Table: Comparison of P-Phos Ligands

| Ligand | Phosphorus Substituent |

| P-Phos | Diphenylphosphino |

| Tol-P-Phos | Di(o-tolyl)phosphino |

| Xyl-p-phos | Di(3,5-xylyl)phosphino |

Data derived from research on the efficacy of these ligands in asymmetric hydrogenation. polyu.edu.hk

Inherent Stereochemical Features and Atropisomeric Chirality

The chirality of Xyl-p-phos, (R)- arises from atropisomerism due to hindered rotation around the C3-C3' bond of the bipyridine backbone. ontosight.ai This restricted rotation results in a stable, chiral conformation. The (R)-configuration of the ligand is crucial for inducing high levels of asymmetry in catalytic reactions. ontosight.ai The bulky di(3,5-xylyl)phosphino groups play a significant role in enforcing this rotational barrier and creating a well-defined chiral pocket around the metal center.

Eigenschaften

IUPAC Name |

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTHAKOHBMETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442905-33-1, 443347-10-2 | |

| Record name | Xyl-p-phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyl-p-phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYL-P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYL-P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Xyl P Phos, R and Its Analogs

General Synthetic Strategies for Chiral Dipyridylphosphine Ligands

The synthesis of chiral dipyridylphosphine ligands, a class of atropisomeric biaryl phosphines, presents unique challenges due to the need for precise control over stereochemistry. A common approach involves the construction of the bipyridyl backbone followed by the introduction of the phosphine (B1218219) moieties. The chirality is often introduced through the resolution of a racemic mixture of an intermediate or the final product.

The development of these ligands has been a significant advancement in asymmetric catalysis. polyu.edu.hk Unlike many arylphosphine ligands, those containing heterocyclic groups like pyridine (B92270) were relatively unexplored for a considerable time. polyu.edu.hk The introduction of these heterocyclic moieties expands the potential for metal-phosphine coordination chemistry. polyu.edu.hk

A key feature of ligands like P-Phos and its derivatives is their air-stability, even in solution, which is a notable advantage for practical applications in catalysis. polyu.edu.hkthieme-connect.com Their effectiveness has been demonstrated in ruthenium- and rhodium-catalyzed asymmetric hydrogenations of various substrates, often providing superior enantioselectivities compared to other chiral ligands. polyu.edu.hkacs.org

Established Synthetic Routes to Xyl-p-phos, (R)-

The synthesis of (R)-Xyl-p-phos, a derivative of the P-Phos ligand family, involves a multi-step process that requires careful execution to achieve the desired stereochemistry and purity.

Synthesis from Precursor Components

A general synthetic pathway for ligands in the P-Phos family, including Xyl-p-phos, starts from a substituted pyridine precursor. thieme-connect.comresearchgate.net A representative synthesis, as outlined for the analogous Tol-P-Phos, provides a framework for understanding the synthesis of Xyl-p-phos. thieme-connect.com

The synthesis typically begins with the bromination of a 2,6-dimethoxypyridine (B38085) derivative. thieme-connect.com This is followed by a regioselective lithiation and subsequent reaction with a diarylphosphine chloride, such as di(3,5-xylyl)phosphine chloride, to introduce the phosphine group. thieme-connect.comresearchgate.net The resulting phosphine is then oxidized to the more stable phosphine oxide. thieme-connect.comresearchgate.net An Ullmann-type coupling reaction is then employed to form the bipyridyl backbone, yielding the racemic bis(phosphine oxide). thieme-connect.comresearchgate.net

The final steps involve the resolution of the racemic bis(phosphine oxide) to isolate the desired enantiomer, followed by reduction back to the phosphine. thieme-connect.comresearchgate.net

A generalized synthetic scheme is presented below:

| Step | Reaction | Reagents and Conditions |

| 1 | Bromination | Bromine, CCl4, low temperature |

| 2 | Phosphinylation | LDA, THF, then (3,5-Xylyl)2PCl, low temperature |

| 3 | Oxidation | H2O2, acetone, 0°C |

| 4 | Dimerization (Ullmann Coupling) | Cu, DMF, 140°C |

| 5 | Resolution | Chiral resolving agent (e.g., (-)-DBTA), fractional crystallization |

| 6 | Reduction | HSiCl3, Et3N, toluene (B28343), reflux |

This table provides a generalized overview of the synthetic steps.

Enantiomeric Resolution Techniques for Ligand Isolation

A critical step in the synthesis of (R)-Xyl-p-phos is the separation of the enantiomers of the bis(phosphine oxide) intermediate. This is typically achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. thieme-connect.comacs.org

For the analogous Tol-P-Phos, (-)-dibenzoyl-L-tartaric acid [(-)-DBT] has been successfully used as a resolving agent. thieme-connect.com The diastereomeric complexes are then separated by fractional crystallization. thieme-connect.com The desired enantiomer of the phosphine oxide is subsequently liberated by treatment with an aqueous base. thieme-connect.com The absolute configuration of the resolved phosphine oxide has been confirmed by single-crystal X-ray diffraction analysis of its complex with the resolving agent. thieme-connect.com

Other methods for the resolution of P-stereogenic phosphine oxides include the use of other chiral resolving agents like mandelic acid or TADDOL derivatives. acs.orgrug.nl In some cases, preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase can be employed for the separation of enantiomers, offering a powerful alternative to classical resolution. nsf.govchalmers.se

Principles of Rational Ligand Design for Xyl-p-phos Derivatives

The catalytic performance of metal complexes is highly dependent on the steric and electronic properties of the supporting ligands. nih.govresearchgate.net The modular nature of biaryl phosphine ligands like Xyl-p-phos allows for the systematic tuning of these properties to optimize catalyst activity and selectivity for specific applications. nih.govsigmaaldrich.com

Modulation of Electronic Properties via P-Substituents (e.g., Aryl Groups)

The electronic properties of the phosphine ligand can be modulated by altering the substituents on the phosphorus atom. The introduction of electron-donating or electron-withdrawing groups on the aryl rings attached to the phosphorus directly influences the electron density at the metal center. nih.govsigmaaldrich.com

For instance, the use of xylyl groups in Xyl-p-phos, compared to the phenyl groups in P-Phos, results in a more electron-rich ligand. polyu.edu.hkacs.org This increased electron-donating ability can enhance the catalytic activity by promoting the formation of the active catalytic species. nih.gov The strong electron-donor ability of dialkylbiaryl phosphine ligands is thought to encourage the formation of highly reactive monoligated L1Pd(0) complexes, which can facilitate oxidative addition even with less reactive aryl chlorides. nih.gov

Tuning of Steric Properties through Peripheral Modifications

The steric bulk of the ligand plays a crucial role in controlling the coordination environment around the metal center, which in turn affects the enantioselectivity of the catalyzed reaction. nih.govresearchgate.net In the case of Xyl-p-phos and its analogs, the steric hindrance can be tuned by modifying the substituents on the bipyridyl backbone or the aryl groups on the phosphorus.

The xylyl groups in Xyl-p-phos are sterically more demanding than the phenyl groups in P-Phos. polyu.edu.hkacs.org This increased steric bulk can lead to higher enantioselectivity in asymmetric reactions. For example, in the ruthenium-catalyzed hydrogenation of certain substrates, the Ru-Xyl-P-Phos catalyst has been shown to provide significantly higher enantiomeric excess (ee) compared to the Ru-P-Phos catalyst. acs.org This highlights the importance of fine-tuning the steric properties of the ligand to achieve optimal stereocontrol. researchgate.net The steric bulk of biaryl phosphine ligands is also believed to contribute to catalyst stability. nih.gov

Engineering Conformational Rigidity and Dihedral Angle Adjustments in the Biaryl Backbone

The catalytic efficacy of biaryl phosphine ligands like (R)-Xyl-p-phos is intrinsically linked to the geometry of their biaryl backbone, specifically its conformational rigidity and the dihedral angle between the two aryl rings. nih.gov These structural features dictate the steric environment around the metal center, influencing substrate approach and, consequently, the stereochemical outcome of the reaction.

Conformational Rigidity:

A rigid ligand backbone is often desirable as it can pre-organize the catalytic complex into a more active and selective conformation. nih.gov Mechanistic studies and DFT calculations have suggested that enhanced conformational rigidity in monodentate biarylphosphine ligands can accelerate the rate of reductive elimination, a key step in many cross-coupling reactions. nih.gov This rigidity can force the palladium(II) center to adopt a specific geometry that prevents catalyst inhibition. nih.gov

One strategy to impart conformational rigidity is the introduction of bulky substituents on the biaryl scaffold. lookchem.com For instance, ligands such as BIPHEMP and BIMOP utilize methyl groups to lock the biaryl backbone. lookchem.com Similarly, the synthesis of Xyl-TetraPHEMP, an analog of Xyl-p-phos, relies on the presence of 3,5-dimethylphenyl (xylyl) groups to achieve this rigidity. lookchem.com The synthesis of such ligands often involves the coupling of ortho-iodinated phosphine oxides, followed by reduction to the corresponding phosphine. lookchem.com

Dihedral Angle Adjustments:

A common strategy to control the dihedral angle is the introduction of tethers or bridges between specific positions of the biaryl framework. collectionscanada.gc.ca For example, the Cn-TunaPhos ligands employ tethers of varying lengths at the 7,7'-positions of a BINAP-type structure to systematically adjust the dihedral angle. collectionscanada.gc.ca The size of substituents at the 3,3'-positions can also influence this angle. collectionscanada.gc.ca For instance, a series of 3,3'-disubstituted xylBINAP derivatives have been synthesized, demonstrating that the nature of the substituent, not just its σ-basicity, can dictate the asymmetric induction. collectionscanada.gc.ca The combination of 3,3'-disubstitution and the 3,5-dialkyl meta effect has been shown to be a cooperative strategy in influencing catalytic outcomes. collectionscanada.gc.ca

The synthesis of these modified ligands often involves multi-step sequences, starting from precursors like xylBINAP and introducing the desired substituents through various organic transformations. collectionscanada.gc.ca For example, the preparation of 3,3'-(OiPr)2-xylBINAP and 3,3'-(OPiv)2-xylBINAP was achieved through the use of a naproxen (B1676952) ether-based auxiliary for biaryl axis resolution, followed by cleavage and further manipulation of a bisnaphthol intermediate. collectionscanada.gc.ca

| Ligand Analog | Synthetic Strategy for Dihedral Angle Control | Reference |

| Cn-TunaPhos | Tethering at the 7,7'-positions of the biaryl backbone. | collectionscanada.gc.ca |

| 3,3'-disubstituted xylBINAP derivatives | Introduction of various substituents at the 3,3'-positions. | collectionscanada.gc.ca |

| Xyl-TetraPHEMP | Introduction of bulky 3,5-dimethylphenyl groups. | lookchem.com |

Supramolecular Approaches to Ligand Tunability (e.g., Crown Ether Integration)

Supramolecular chemistry offers a dynamic and powerful approach to ligand design, enabling the creation of tunable catalytic systems through non-covalent interactions. sioc-journal.cnnih.gov This strategy allows for the modulation of a ligand's properties in situ by responding to external stimuli, such as the addition of guest molecules. nih.gov

Crown Ether Integration:

A notable example of a supramolecular approach is the integration of crown ethers into the structure of chiral phosphine ligands. nih.govrsc.org Crown ethers are macrocyclic polyethers known for their ability to selectively bind specific cations. wikipedia.org By incorporating a crown ether moiety into the ligand scaffold, it is possible to influence the catalytic performance through host-guest interactions. nih.govrsc.orgresearchgate.net

Researchers have successfully synthesized a supramolecularly tunable chiral bisphosphine ligand, Xyl-P16C6-Phos, which features two pyridyl-containing crown ethers. nih.govrsc.org The synthesis involved a multi-step sequence starting with the cyclization of tetraethylene glycol and 2,6-dichloropyridine (B45657) to form the crown ether ring, followed by functionalization and coupling to create the biaryl phosphine backbone. nih.govrsc.org

The key feature of this ligand is its ability to have its catalytic properties tuned by the addition of alkali metal ions (Li+, Na+, or K+). nih.govrsc.org These cations are selectively recognized and complexed by the crown ether units, leading to conformational changes in the ligand and, consequently, altering the enantioselectivity of the catalyzed reaction. nih.govrsc.org For example, in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and the Ir-catalyzed asymmetric hydrogenation of quinolines, a significant enhancement in enantioselectivity (up to 22%) was observed upon the addition of specific alkali ions. nih.govrsc.org This demonstrates that the host-guest interaction plays a crucial role in modulating the stereoselectivity of the catalytic system. nih.gov

Other Supramolecular Strategies:

Besides crown ethers, other supramolecular motifs have been explored for ligand tunability. These include systems based on hydrogen bonding and metal-coordination assembly. sioc-journal.cnnih.gov For instance, phosphine ligands have been assembled from phosphorus-containing pincer nitrogen ligands and Fe(II) through coordination, creating modular structures with controllable configurations. sioc-journal.cn Similarly, hydrogen-bonded assemblies have been used to create bidentate ligands from monodentate precursors, influencing the selectivity in reactions like hydroformylation. nih.gov These approaches highlight the versatility of supramolecular chemistry in generating diverse and tunable ligand libraries for asymmetric catalysis. ias.ac.in

| Supramolecular Ligand | Tuning Mechanism | Application | Reference |

| Xyl-P16C6-Phos | Host-guest complexation with alkali metal ions. | Asymmetric Hydrogenation | nih.govrsc.org |

| Fe(II)-Assembled Phosphine Ligands | Coordination assembly of pincer ligands. | Hydroformylation | sioc-journal.cn |

| Hydrogen-Bonded Bidentate Ligands | Self-assembly of monodentate building blocks. | Hydroformylation | nih.gov |

Coordination Chemistry of Xyl P Phos, R Transition Metal Complexes

Formation and Characterization of Metal-(R)-Xyl-p-phos Complexes

The synthesis of metal-(R)-Xyl-p-phos complexes typically involves the reaction of a suitable metal precursor with the chiral diphosphine ligand. The resulting complexes are characterized using a range of spectroscopic and analytical techniques to elucidate their structure and stereochemistry, which are crucial for understanding their catalytic behavior.

Ruthenium complexes incorporating the (R)-Xyl-p-phos ligand have emerged as powerful catalysts for asymmetric hydrogenation reactions. These complexes are often prepared from ruthenium(II) precursors and can be combined with chiral diamine ligands to enhance their catalytic performance.

One notable example is the synthesis of the chiral Ru-complex, trans-RuCl₂{(R)-Xyl-p-phos}{(R,R)-DPPN}. google.com This complex has demonstrated high selectivity in the hydrogenation of aryl ketones. google.com For instance, in the hydrogenation of 1-acetonaphthone, this catalyst achieved a 95% enantiomeric excess (ee). google.com The combination of the bulky (R)-Xyl-p-phos ligand with a chiral diamine creates a highly effective catalytic system. google.com Research has shown that the use of Xyl-p-phos, in comparison to the less sterically hindered P-Phos, leads to higher selectivity in the ruthenium-catalyzed hydrogenation of aryl ketones. google.com

Another significant application is the asymmetric hydrogenation of β-ketoesters, where Ru-(R)-Xyl-p-phos complexes have shown high activity and selectivity. googleapis.com The P-Phos family of ligands, including Xyl-p-phos, often exhibit superior performance compared to analogous BINAP ligands in these reactions. Furthermore, ruthenium complexes with (S)-Xyl-P-Phos have been utilized in the hydrogenation of cyclic ketones, achieving high conversions and enantioselectivities up to 98% ee. researchgate.net

Table 1: Performance of Ruthenium-(R)-Xyl-p-phos Complexes in Asymmetric Hydrogenation

Rhodium complexes featuring (R)-Xyl-p-phos are effective catalysts for a range of enantioselective transformations, including hydrogenations and carbon-carbon bond-forming reactions. The electronic properties and steric bulk of the Xyl-p-phos ligand play a crucial role in achieving high enantioselectivity.

In the asymmetric hydrogenation of α-dehydroamino acids, rhodium and ruthenium catalysts with P-Phos ligands, including Xyl-p-phos, have demonstrated high efficacy. googleapis.com For instance, rhodium complexes with (S)-Xyl-P-Phos have been used in the Pauson-Khand reaction of 1,6-chloroenynes, affording the product in 87% yield and 89% ee. researchgate.net

Furthermore, rhodium complexes of (S)-Xyl-P-Phos have been successfully employed in the regio- and enantioselective [2+2+2] carbocyclization of 1,6-enynes with methyl arylpropiolates, achieving up to 98% yield and 97% ee. nih.gov The bulky xylyl groups on the phosphine (B1218219) were found to be critical for achieving high regioselectivity. nih.gov In asymmetric allylic arylation, a catalyst generated from [Rh(cod)OH]₂ and (S)-Xyl-P-Phos has proven effective.

Recent studies have also explored the use of mixed-ligand systems. For example, in the enantioselective carboacylation of oximes, a combination of (S)-xyl-BINAP and (R)-xyl-SDP with a rhodium precursor gave a significantly higher yield than when using a single ligand. nih.gov

Table 2: Applications of Rhodium-(R)-Xyl-p-phos Complexes

Iridium complexes bearing the (R)-Xyl-p-phos ligand have shown considerable promise in asymmetric hydrogenation, particularly of C=N bonds in substrates like quinolines. dicp.ac.cn The air-stability of some of these iridium catalysts is a significant advantage for practical applications. dicp.ac.cn

An air-stable Ir/(R)-Xyl-P-Phos catalyst system has been developed for the asymmetric hydrogenation of quinolines. dicp.ac.cn This system demonstrates good enantioselectivity and conversion. dicp.ac.cn The electron-donating groups on the Xyl-p-phos ligand contribute to its effectiveness in this transformation. dicp.ac.cn In the asymmetric synthesis of the drug solifenacin, an iridium catalyst with the (S)-P-Phos ligand was used for the hydrogenation of the hydrochloride salt intermediate, achieving a 95% yield and 98% ee on a large scale. ub.edu

The coordination of terphenyl phosphines, a class of ligands to which Xyl-p-phos can be related due to its bulky nature, to iridium(I) has also been studied. These studies reveal the flexible coordination behavior of such ligands, which can stabilize low-coordinate intermediates that are crucial in catalytic cycles. csic.es

Table 3: Iridium-(R)-Xyl-p-phos Catalyzed Asymmetric Hydrogenations

Copper complexes of (R)-Xyl-p-phos have been identified as highly effective catalysts for the asymmetric hydrosilylation of ketones. A notable system combines (S)-Xyl-P-Phos with copper(II) fluoride (B91410) (CuF₂), which catalyzes the hydrosilylation of a broad range of aryl alkyl ketones with high activity and enantioselectivity (up to 97% ee). nih.govpnas.org This catalytic system operates efficiently under an air atmosphere and at mild temperatures, which is a significant practical advantage. nih.govpnas.org

The catalytic activity of the CuF₂/(S)-Xyl-P-Phos system is markedly superior to that of the parent P-Phos ligand. nih.gov The reaction proceeds rapidly, with complete conversion observed in minutes at a high substrate-to-ligand ratio. nih.govpnas.org Lowering the reaction temperature can further enhance the enantioselectivity. nih.gov

Table 4: Copper-(S)-Xyl-p-phos Catalyzed Asymmetric Hydrosilylation of Ketones

Palladium complexes are central to cross-coupling reactions, and the use of chiral phosphine ligands like (R)-Xyl-p-phos can enable asymmetric variations of these powerful transformations. While the literature specifically detailing (R)-Xyl-p-phos in palladium-catalyzed cross-coupling is not as extensive as for other metals, the principles of ligand design for such reactions are well-established.

Palladium(II) complexes with phosphine ligands are common precatalysts in cross-coupling reactions. rsc.orgresearchgate.net The development of well-defined precatalysts has improved the reliability and scope of these reactions. rsc.org For example, ylide-substituted phosphines (YPhos) form stable, monomeric PdCl₂ complexes that are highly active in various C-C and C-X coupling reactions. rsc.org

Although direct examples with Xyl-p-phos are sparse in the provided context, the utility of related bulky, electron-rich phosphines in palladium catalysis is well-documented. researchgate.netchemrxiv.org For instance, in the Hirao reaction, a P-C coupling process, various bidentate phosphine ligands are used with palladium precursors. semanticscholar.org The structural characteristics of Xyl-p-phos make it a strong candidate for application in asymmetric palladium-catalyzed cross-coupling reactions.

The coordination chemistry of (R)-Xyl-p-phos and related bulky phosphine ligands extends beyond ruthenium, rhodium, iridium, copper, and palladium to other transition metals.

Gold: Gold(I) complexes with bulky terphenyl ligands, which share steric features with Xyl-p-phos, have been synthesized. cardiff.ac.uk These complexes can exhibit aurophilic (AuI-AuI) interactions. cardiff.ac.uk

Nickel: Nickel is another group 10 metal, like palladium and platinum, that is active in catalysis. google.com While specific complexes with (R)-Xyl-p-phos were not detailed in the provided search results, the general principles of phosphine coordination apply.

Iron: Iron complexes with xylyl-containing ligands have been synthesized. mdpi.com For example, diiron μ-vinyliminium precursors with a 2,6-C₆H₃Me₂ (Xyl) group have been used to create new organometallic compounds. mdpi.com

Platinum: Platinum(II) complexes with phosphine and isocyanide ligands have been prepared and studied as photocatalysts for the hydrosilylation of alkynes. nih.gov The trans-influence of phosphine ligands is a key factor in the geometry and reactivity of these square-planar complexes. nih.gov

The diverse coordination chemistry of (R)-Xyl-p-phos and its analogues across the transition series highlights the versatility of this ligand scaffold in creating well-defined, catalytically active metal centers for a wide array of chemical transformations.

Palladium Complexes in Cross-Coupling Reactions

Electronic and Steric Parameters within Xyl-p-phos, (R)- Metal Complexes

The unique architecture of (R)-Xyl-p-phos, characterized by its biaryl backbone and bulky xylyl substituents on the phosphorus atoms, dictates its coordination behavior. These features give rise to specific electronic and steric effects that are fundamental to its application in catalysis.

Influence of Ligand Bite Angle and Dihedral Angle on Metal Center Geometry

The bite angle, defined as the P-M-P angle in a chelated complex, and the dihedral angle of the biaryl backbone are critical geometric parameters of diphosphine ligands like (R)-Xyl-p-phos. taylorandfrancis.com These angles significantly influence the geometry around the metal center, which in turn affects the catalytic activity and selectivity. taylorandfrancis.com

Table 1: Influence of Ligand Angles on Metal Complex Geometry

| Parameter | Influence on Metal Center | Reference |

| Bite Angle (P-M-P) | Affects the primary coordination geometry and can induce distortion from ideal geometries (e.g., square planar or tetrahedral). | taylorandfrancis.comnih.govrsc.org |

| Dihedral Angle | Influences the overall three-dimensional shape of the complex and the disposition of other ligands. | nih.govchemrxiv.org |

| Steric Bulk | The xylyl groups create a chiral pocket around the metal center, influencing substrate binding and enantioselectivity. | rsc.org |

Ligand Hemilability and Dynamic Coordination Modes

Hemilability refers to the ability of a multidentate ligand to have one of its donor atoms reversibly dissociate from the metal center, creating a vacant coordination site for substrate interaction. researchgate.netwhiterose.ac.uk This dynamic behavior is a key feature of many effective catalysts. While direct evidence for the hemilability of (R)-Xyl-p-phos is not explicitly detailed in the search results, related phosphine ligands with both soft (phosphine) and hard (e.g., oxygen, nitrogen) donor atoms exhibit this property. researchgate.net

In the context of biaryl phosphines, dynamic π-arene coordination can be a form of hemilability, enhancing the stability of the active species. csic.es The phenyl groups of the biaryl backbone or the xylyl substituents in (R)-Xyl-p-phos could potentially engage in such interactions. This reversible coordination can stabilize catalytic intermediates and facilitate key steps in a catalytic cycle. csic.es For instance, in rhodium(I) and iridium(I) complexes with terphenyl phosphines, which are structurally related to the xylyl groups of (R)-Xyl-p-phos, dynamic coordination of the arene rings has been observed. csic.es This suggests that (R)-Xyl-p-phos may also exhibit dynamic coordination modes, contributing to its catalytic efficacy. The ability of a ligand to switch between different coordination modes is crucial for creating open sites for catalysis. whiterose.ac.uk

Table 2: Potential Dynamic Coordination Modes of (R)-Xyl-p-phos

| Coordination Mode | Description | Potential Role in Catalysis | Reference |

| Bidentate (P,P) | Both phosphorus atoms are coordinated to the metal center, forming a chelate ring. | Provides a stable and well-defined chiral environment. | |

| Monodentate (κ¹-P) | One phosphorus atom dissociates, creating a vacant coordination site. | Facilitates substrate binding and subsequent catalytic steps. | whiterose.ac.ukcsic.es |

| π-Arene Coordination | A xylyl or backbone phenyl ring interacts with the metal center. | Stabilizes low-coordinate intermediates and influences the electronic properties of the metal. | csic.es |

Stability and Air-Tolerance of Catalyst Systems

The stability of a catalyst, including its tolerance to air and moisture, is a critical factor for its practical application. Catalyst systems derived from (R)-Xyl-p-phos have demonstrated good stability. For example, a copper(II)-dipyridylphosphine catalyst system utilizing a bulky ligand related to (R)-Xyl-p-phos showed good air-stability, highlighting the practical potential of such systems. researchgate.net

Table 3: Factors Contributing to the Stability of (R)-Xyl-p-phos Metal Complexes

| Factor | Contribution to Stability | Reference |

| Steric Hindrance | The bulky xylyl groups physically protect the metal center from deactivating species. | csic.esmdpi.com |

| Electronic Effects | The electron-donating nature of the xylyl groups can stabilize the metal center in its active oxidation state. | rsc.org |

| Chelate Effect | The bidentate coordination of the diphosphine ligand provides thermodynamic stability to the complex. | |

| Air-Stability | Demonstrated in related copper catalyst systems, suggesting robustness for practical applications. | researchgate.net |

Catalytic Applications of Xyl P Phos, R in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes incorporating the (R)-Xyl-p-phos ligand have proven to be powerful catalysts for the asymmetric hydrogenation of various functionalized and unfunctionalized prochiral molecules. These catalytic systems consistently deliver high enantioselectivities and conversions under relatively mild reaction conditions.

Ruthenium(II) complexes of dipyridylphosphine ligands, including Xyl-p-phos, have been successfully employed in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.net Cationic complexes of the type [RuL(benzene)Cl]Cl, where L is a dipyridylphosphine ligand like Xyl-p-phos, have demonstrated superior performance compared to their neutral counterparts, Ru(OCOCH₃)₂L. researchgate.net These catalysts have achieved excellent activities and enantioselectivities, with enantiomeric excesses (ee) reaching up to 97%. researchgate.net

For instance, the hydrogenation of tiglic acid using a Ru-(R)-Xyl-p-phos catalyst system yields the corresponding saturated carboxylic acid with high enantioselectivity. The specific conditions and results are detailed in the table below.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Tiglic Acid | [Ru((R)-Xyl-p-phos)(benzene)Cl]Cl | Methanol (B129727) | 10 | 50 | 95 | researchgate.net |

The ruthenium complex of (R)-Xyl-p-phos, specifically Ru((R)-Xyl-p-phos)(C₆H₆)Cl₂, has been identified as a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters. researchgate.net This catalytic system has shown significant potential for industrial applications due to its efficiency and stability. researchgate.net The hydrogenation of various β-ketoesters proceeds with high enantioselectivity, producing the corresponding chiral β-hydroxy esters.

Table 2: Asymmetric Hydrogenation of β-Ketoesters

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Ru((R)-Xyl-p-phos)(C₆H₆)Cl₂ | Ethanol | 50 | 50 | >99 | researchgate.netgoogle.com |

| Ethyl benzoylacetate | Ru((R)-Xyl-p-phos)(C₆H₆)Cl₂ | Methanol | 50 | 50 | 98 | researchgate.netgoogle.com |

Ruthenium catalysts bearing the (R)-Xyl-p-phos ligand have demonstrated remarkable efficacy in the asymmetric hydrogenation of both aromatic and aliphatic ketones. kanto.co.jpgoogle.com The combination of (R)-Xyl-p-phos with a chiral diamine ligand, such as (R,R)-DPEN, within a ruthenium complex leads to highly selective catalysts. google.com For example, the hydrogenation of acetophenone (B1666503) using a Ru-(R)-Xyl-p-phos/(R,R)-DPEN system yields (R)-1-phenylethanol with excellent enantioselectivity. kanto.co.jpgoogle.com These catalysts are also effective for the hydrogenation of challenging aliphatic ketones like cyclohexyl ketone, achieving high enantiomeric excesses. kanto.co.jp

A notable example is the use of trans-RuCl₂[(R)-xylbinap][(R)-daipen] for the asymmetric hydrogenation of various ketones, affording the corresponding secondary alcohols in 92–99% ee. rsc.orgnih.gov

Table 3: Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Acetophenone | RuBr₂((R,R)-xylskewphos)((R,R)-dpen) | 2-Propanol | 10 | 25 | 98 | kanto.co.jp |

| 2-Acetylfuran | RuBr₂((R,R)-xylskewphos)((R,R)-dpen) | 2-Propanol | 10 | 25 | 97 | kanto.co.jp |

| Cyclohexyl methyl ketone | RuBr₂((R,R)-xylskewphos)((R,R)-dpen) | 2-Propanol | 10 | 25 | 94 | kanto.co.jp |

| o-Chloroacetophenone | RuBr₂((R,R)-xylskewphos)((R,R)-dpen) | 2-Propanol | 10 | 25 | 97 | kanto.co.jp |

| m-Chloroacetophenone | RuBr₂((R,R)-xylskewphos)((S)-daipen) | 2-Propanol | 10 | 25 | 97 | kanto.co.jp |

| p-Fluoroacetophenone | RuBr₂((R,R)-xylskewphos)((S)-daipen) | 2-Propanol | 10 | 25 | 97 | kanto.co.jp |

The application of (R)-Xyl-p-phos in ruthenium-catalyzed asymmetric hydrogenation extends to C=N bonds in imines and N-heterocyclic compounds. acs.org Ruthenium complexes of (R)-Xyl-p-phos, often in combination with a chiral diamine, have been shown to be highly effective for the reduction of various imines to their corresponding chiral amines with high enantioselectivity. kanto.co.jp For instance, the hydrogenation of N-aryl imines derived from acetophenones can be achieved with up to 99% ee. kanto.co.jp

Furthermore, ruthenium catalysts incorporating spiroketal-based diphosphine ligands, which share structural motifs with the broader class of chiral diphosphines that includes Xyl-p-phos, have been utilized for the carbocycle-selective hydrogenation of fused N-heteroarenes like quinolines and quinoxalines. This allows for the synthesis of valuable 5,6,7,8-tetrahydro derivatives.

Table 4: Asymmetric Hydrogenation of Imines

| Substrate | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| N-(2-methoxyphenyl)acetophenone imine | RuBr₂((R,R)-xylskewphos)((R,R)-dpen)/t-BuOK | Toluene (B28343) | 10 | 25 | 99 | kanto.co.jp |

| N-(p-tolyl)acetophenone imine | RuBr₂((R,R)-xylskewphos)((R,R)-dpen)/t-BuOK | Toluene | 10 | 25 | 98 | kanto.co.jp |

An interesting application of (R)-Xyl-p-phos is in the enantioconvergent hydrogenation of olefinic substrates. In a notable study, the Ru[(R)-Xyl-p-phos(COD)]BF₄ catalyst was used for the asymmetric hydrogenation of both (E)- and (Z)-isomers of ethyl 3-acetamidobut-2-enoate. This reaction demonstrated an enantioconvergent outcome, where both geometric isomers were converted into the same (R)-configured product, albeit with moderate conversion and enantioselectivity in THF.

In a related context, the Ru((R)-Xyl-P-Phos)(C₆H₆)Cl₂ complex has been shown to be highly effective for the enantioselective hydrogenation of β-alkyl-substituted (E)-β-(acylamino)acrylates, achieving up to 99.7% ee. nih.gov This highlights the significant influence of the ligand's electronic and steric properties on the catalytic outcome. nih.gov

Table 5: Enantioconvergent Hydrogenation of Ethyl 3-acetamidobut-2-enoate

| Substrate Isomer | Catalyst | Solvent | Conversion (%) | ee (%) | Product Configuration | Ref |

|---|---|---|---|---|---|---|

| (E) | Ru[(R)-Xyl-p-phos(COD)]BF₄ | THF | moderate | moderate | (R) | |

| (Z) | Ru[(R)-Xyl-p-phos(COD)]BF₄ | THF | moderate | moderate | (R) |

Hydrogenation of Imines and N-Heteroarenes

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes incorporating chiral phosphine (B1218219) ligands are workhorses in asymmetric hydrogenation. The use of (R)-Xyl-p-phos in this context has been explored, particularly for the reduction of unsaturated amino acid precursors.

The P-Phos ligand family, to which Xyl-p-phos belongs, has been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids. These catalyst systems often exhibit high activity and selectivity, comparable or superior to those based on analogous BINAP ligands. The rhodium-catalyzed hydrogenation of α-dehydroamino acid esters is a crucial method for the synthesis of chiral α-amino acids, which are fundamental building blocks for pharmaceuticals and biologically active molecules. ajchem-b.comrushim.ru While the P-Phos family is generally noted for its high efficacy in these transformations, specific performance data for the (R)-Xyl-p-phos variant is presented below.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Esters with P-Phos Family Ligands Data based on the general efficacy of the P-Phos ligand family.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|

The rhodium-catalyzed asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a known transformation. nih.govrsc.org This reaction often requires specific activation methods, such as the use of strong Brønsted acids, to achieve high reactivity and enantioselectivity. nih.govrsc.org However, the literature prominently features specialized ligands, such as those containing a thiourea (B124793) motif, for this purpose. nih.govwiley-vch.de The application of rhodium complexes with (R)-Xyl-p-phos for the asymmetric hydrogenation of quinolines is not widely documented in the reviewed scientific literature.

Hydrogenation of α-Dehydroamino Acid Esters

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including various heteroaromatic compounds. ajchem-b.com Complexes of iridium with (R)-Xyl-p-phos have proven to be particularly effective in the reduction of quinolines.

Iridium complexes of C₂-symmetric diphosphine ligands, including (R)-Xyl-p-phos, are efficient catalysts for the asymmetric hydrogenation of simple quinolines. thieme-connect.de The addition of iodine is often crucial for catalyst activation, leading to high conversions and enantioselectivities. thieme-connect.de The catalyst system formed in situ from [Ir(cod)Cl]₂ and (R)-Xyl-p-phos has been successfully applied to the hydrogenation of various 2-substituted quinolines, consistently yielding the corresponding tetrahydroquinolines with excellent conversions and high enantiomeric excesses. thieme-connect.de This method provides a practical route to optically active tetrahydroquinoline derivatives. thieme-connect.de

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with (R)-Xyl-p-phos

| Substrate (R¹) | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | THF or THF/CH₂Cl₂ (1:1) | 99 | 95 | thieme-connect.de |

| 2-Ethylquinoline | THF or THF/CH₂Cl₂ (1:1) | 99 | 92 | thieme-connect.de |

| 2-Propylquinoline | THF or THF/CH₂Cl₂ (1:1) | 99 | 84 | thieme-connect.de |

Conditions: [Ir(cod)Cl]₂, (R)-Xyl-p-phos, I₂, H₂ (48 atm), 12-15 h. thieme-connect.de

The iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles has been reported, though it often necessitates base-activated catalyst systems featuring specific N,P-ligands to achieve reactivity. researchgate.netnih.gov Similarly, the enantioselective hydrogenation of β,β-disubstituted nitroalkenes using iridium catalysts is an area of active research, with several effective chiral ligands being identified. thieme-connect.comrsc.orgnih.gov However, the application of (R)-Xyl-p-phos specifically for the iridium-catalyzed asymmetric hydrogenation of either α,β-unsaturated nitriles or nitroalkenes is not prominently described in the surveyed literature.

Hydrogenation of Quinolines

Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

Copper-catalyzed asymmetric hydrosilylation offers a mild and technically simple alternative to hydrogenation for the reduction of prochiral ketones to chiral secondary alcohols. A highly effective catalyst system has been developed using a combination of copper(II) fluoride (B91410) (CuF₂) and the (R)-Xyl-p-phos ligand. researchgate.net This system is notable for its ability to operate under aerobic conditions and at mild temperatures (room temperature to -20°C) without the need for a base additive. researchgate.net

The CuF₂/(R)-Xyl-p-phos catalyst exhibits remarkably high activity, achieving substrate-to-ligand (S/L) ratios up to 100,000, and provides excellent enantioselectivities for a broad range of aryl alkyl ketones. researchgate.net Phenylsilane (B129415) is typically employed as the hydride donor. researchgate.net The system has also been successfully applied to the more challenging asymmetric hydrosilylation of unsymmetrical diaryl ketones, yielding chiral benzhydrol derivatives with good to excellent enantiomeric excesses (up to 98% ee). researchgate.net The practicality and high efficiency of this copper-based system make it an attractive method for industrial applications. researchgate.net

Table 3: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones with (R)-Xyl-p-phos

| Substrate | S/L Ratio | Temperature (°C) | ee (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 20,000 | -20 | 96 | researchgate.net |

| 2'-Chloroacetophenone | 20,000 | -20 | 97 | researchgate.net |

| 3'-Methoxyacetophenone | 20,000 | -20 | 96 | researchgate.net |

| 1-Acetonaphthone | 20,000 | -20 | 95 | researchgate.net |

| 2-Benzoylpyridine | 20,000 | -20 | 94 | researchgate.net |

| 2-Chlorobenzophenone | 2,000 | RT | 98 | researchgate.net |

Conditions: CuF₂, (R)-Xyl-p-phos, PhSiH₃, Toluene, under air. researchgate.net

Enantioselective Reduction of Aryl Alkyl Ketones

The asymmetric reduction of prochiral ketones to form optically active secondary alcohols is a fundamental transformation in organic synthesis. The (R)-Xyl-p-phos ligand, when complexed with transition metals, has shown considerable efficacy in this area, particularly in the hydrosilylation of aryl alkyl ketones.

A notable system involves a copper(II) fluoride catalyst in conjunction with (S)-Xyl-p-phos (the enantiomer of the title compound) and phenylsilane as the hydride donor. nih.gov This catalytic system is remarkably effective for the hydrosilylation of a wide range of aryl alkyl ketones, proceeding under mild, aerobic conditions. nih.gov It achieves high catalytic activity with substrate-to-ligand ratios up to 100,000, and provides the corresponding chiral alcohols with excellent enantioselectivities (up to 97% ee). nih.gov Another effective system utilizes magnetically recoverable copper ferrite (B1171679) (CuFe2O4) nanoparticles as a support for a copper catalyst with (S)-Xyl-p-phos, which also affords optically active alcohols in high yields and enantioselectivities (up to 97%) from the corresponding ketones. rsc.org

Ruthenium complexes incorporating Xyl-p-phos have also been successfully applied. For instance, the complex RuCl2[(S)-Xyl-P-Phos][(R)-daipen] was evaluated for the asymmetric hydrogenation of 4,5,6,7,8-tetrahydro-5-quinolinone, yielding the chiral alcohol product with a good enantiomeric ratio of 92:8. google.com These examples underscore the versatility of the Xyl-p-phos ligand framework in achieving high enantioselectivity in ketone reductions.

Table 1: Asymmetric Hydrosilylation of Aryl Alkyl Ketones with a Cu/(S)-Xyl-p-phos System Data derived from studies using the (S)-enantiomer, which produces the opposite product enantiomer to the (R)-ligand.

| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (R) | >99 | 93 | nih.gov |

| 2 | 4'-Methylacetophenone | (R) | >99 | 94 | nih.gov |

| 3 | 4'-Methoxyacetophenone | (R) | 94 | 92 | nih.gov |

| 4 | 4'-Chloroacetophenone | (R) | 90 | 90 | nih.gov |

| 5 | 2-Acetylnaphthalene | (R) | >99 | 97 | rsc.org |

Asymmetric Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The development of asymmetric variants to construct chiral molecules, including those with axial chirality, is of significant interest.

While the outline specifies a palladium-catalyzed process, extensive research highlights the efficacy of rhodium catalysts bearing the Xyl-p-phos ligand for the asymmetric Suzuki-Miyaura coupling of allylic halides with boronic acids. researchgate.netchim.it Fletcher and coworkers developed a rhodium-catalyzed method that couples various organoboronic acids with allylic chlorides. researchgate.netchim.it Although standard pyridine (B92270) boronic acids were found to be unsuitable, their ortho-halogenated derivatives were effective coupling partners. researchgate.netchim.it This methodology provides access to highly enantioenriched products that are valuable intermediates in the synthesis of biologically active molecules like isoanabasine and preclamol. researchgate.net

The synthesis of biaryl atropisomers, molecules with axial chirality arising from restricted rotation around a C-C single bond, represents a significant challenge. Nickel catalysis has recently emerged as a powerful tool for these transformations. Research has shown that a nickel catalyst combined with (R)-Xyl-BINAP, a closely related analogue of (R)-Xyl-p-phos, can effectively catalyze the [2+2+2] cycloaddition of (o-alkynyl)benzyl nitriles and alkynes. sciengine.com This reaction constructs axially chiral 1-azafluorene derivatives, which are a class of tri-ortho-substituted biaryl atropisomers. sciengine.com The reaction proceeds in high yield (95%) and excellent enantioselectivity (97:3 er), demonstrating the capacity of the bulky xylyl-substituted biaryl phosphine framework to induce high levels of axial chirality in nickel-catalyzed transformations. sciengine.com This approach is notable as it provides a new route to C4-axis pyridyl chirality, which is complementary to existing rhodium and cobalt-catalyzed methods that typically form C2- or C3-chiral axes. sciengine.com

Table 2: Ni-Catalyzed Enantioselective Synthesis of an Axially Chiral 1-Azafluorene Data derived from studies using the related (R)-Xyl-BINAP ligand.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | er | Reference |

| (o-alkynyl)benzyl nitrile | 3-Hexyne | Ni(COD)2 / (R)-Xyl-BINAP | 1-Azafluorene derivative | 95 | 97:3 | sciengine.com |

Palladium-Catalyzed Asymmetric Cross-Coupling of Allylic Halides with Boronic Acids

Enantioselective Pauson-Khand Reactions with Challenging Olefins

The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing cyclopentenones. Its enantioselective variant is crucial for synthesizing complex chiral molecules. The application of this reaction to sterically hindered or electronically challenging olefins, such as 1,1-disubstituted alkenes, is particularly difficult but provides access to products with quaternary stereocenters.

Recent studies have described a rhodium(I)-catalyzed enantioselective PKR of 1,6-chloroenynes containing challenging 1,1-disubstituted olefins. researchgate.netnih.gov In the optimization of this reaction, the (S)-Xyl-p-phos ligand proved to be highly effective. researchgate.net When combined with a rhodium precursor, it catalyzed the cyclization to form the desired bicyclopentenone product in high yield (87%) and with excellent enantioselectivity (89% ee). researchgate.net This system demonstrated a broad substrate scope, tolerating various tethers and substituents, representing a significant advance for PKRs involving challenging alkene substrates. researchgate.netnih.gov

Table 3: Rh-Catalyzed Enantioselective Pauson-Khand Reaction with (S)-Xyl-p-phos Data derived from studies using the (S)-enantiomer.

| Substrate | Ligand | Catalyst Precursor | Yield (%) | ee (%) | Reference |

| 1,6-chloroenyne | (S)-Xyl-p-phos | [Rh(CO)Cl] | 87 | 89 | researchgate.net |

Asymmetric Michael Additions

Asymmetric Michael or conjugate additions are fundamental C-C bond-forming reactions for the synthesis of a wide variety of chiral compounds. While direct examples of (R)-Xyl-p-phos in classic Michael additions are not prominently featured in recent literature, the closely related ligand (R)-Xyl-BINAP has been successfully employed in a related, highly enantioselective transformation.

A palladium and copper co-catalyzed ring-opening reaction of azabenzonorbornadienes with terminal alkynes utilizes (R)-Xyl-BINAP as the chiral ligand. thieme-connect.com This transformation, which can be viewed as a conjugate addition to the strained bicyclic alkene, proceeds with excellent yields and enantioselectivities, affording products with multiple stereocenters in a single step. thieme-connect.com The system using Pd(OAc)2, CuOTf, and (R)-Xyl-BINAP provided a range of chiral dihydronaphthalene derivatives with yields up to 98% and enantiomeric excesses greater than 99.9%. thieme-connect.com This demonstrates the potential of the Xyl-phosphine ligand scaffold to control stereochemistry in complex conjugate addition-type reactions.

Table 4: Asymmetric Ring-Opening of an Azabenzonorbornadiene with a Terminal Alkyne Data derived from studies using the related (R)-Xyl-BINAP ligand.

| Azabicyclic Alkene | Terminal Alkyne | Catalyst System | Yield (%) | ee (%) | Reference |

| N-Boc-azabenzonorbornadiene | Phenylacetylene | Pd(OAc)2 / CuOTf / (R)-Xyl-BINAP | 98 | >99.9 | thieme-connect.com |

Other Enantioselective Catalytic Applications

Gold-Catalyzed Hydroamination and Hydration of Alkynes

No research findings were available for this specific application of (R)-Xyl-p-phos.

Related Phosphination and Phosphorylation Methodologies

No research findings were available for this specific application of (R)-Xyl-p-phos.

Mechanistic Investigations and Computational Studies of Xyl P Phos, R Catalysis

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The versatility of (R)-Xyl-p-phos stems from its ability to form well-defined, catalytically active complexes, primarily with ruthenium and rhodium. Mechanistic investigations have illuminated the intricate pathways through which these catalysts operate, revealing key intermediates, transition states, and the subtle interactions that govern enantioselectivity.

Identification of Key Catalytic Intermediates and Transition States

In the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes of the type RuH₂(diphosphine)(diamine), where the diphosphine can be (R)-Xyl-p-phos, a well-defined catalytic cycle has been proposed. rsc.org The active catalyst is an 18-electron dihydride complex (e.g., RuH₂[(R)-Xyl-p-phos][(R,R)-dpen]). rsc.org The cycle involves several key intermediates:

Outer-sphere complex (Intermediate 2): The ketone substrate first coordinates to the outer sphere of the dihydride catalyst. rsc.org

Alkoxide intermediate (Intermediate 3): Following hydride transfer from the ruthenium to the carbonyl carbon, an alkoxide intermediate is formed. rsc.org

Alcohol complex (Intermediate 4): A subsequent proton transfer from the diamine ligand to the oxygen atom generates the alcohol product, which remains coordinated to the metal. rsc.org

16-electron Ru-amido species (Intermediate 5): Release of the alcohol product leaves a 16-electron Ru-amido complex, which then reacts with molecular hydrogen to regenerate the active 18-electron dihydride catalyst. rsc.org

The key transition states identified in this process are TS2-3 , corresponding to the hydride transfer, and TS3-4 , for the proton transfer step. rsc.org

In a different type of transformation, the rhodium-catalyzed asymmetric allylic arylation using the (S)-Xyl-p-phos ligand, a distinct set of intermediates is observed. The proposed catalytic cycle involves:

Rh-aryl intermediate (C): The active catalyst reacts with an arylboronic acid to generate a rhodium-aryl species.

Pseudosymmetric η³ complex (E): Irreversible oxidative addition of the racemic allylic chloride to the rhodium-aryl intermediate forms a common η³-allyl complex.

Role of Substrate Coordination and Oxidative Addition Processes

In rhodium-catalyzed asymmetric allylic arylation, the oxidative addition of the allylic halide to the metal center is a crucial step. Kinetic isotope effect experiments and computational studies have shown that this step is an irreversible anti-oxidative addition of both enantiomers of the starting material to the rhodium complex. While this step is not the primary determinant of the final product's enantiomeric configuration, its stereochemical course is significant. For instance, with fused bicyclic substrates, steric constraints favor a syn-oxidative addition pathway. In these specific cases, the oxidative addition becomes the diastereo-determining step of the cycle.

Mechanistic Pathways in Asymmetric Hydrogenation (e.g., Metal-Ligand Bifunctional Mechanism)

The highly efficient asymmetric hydrogenation of ketones by Ru(II) catalysts bearing (R)-Xyl-p-phos and a chiral diamine ligand operates via a nonclassical, concerted mechanism known as metal-ligand bifunctional catalysis. jst.go.jpillinois.eduwikipedia.org This pathway does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. illinois.edu Instead, the reaction proceeds through a six-membered pericyclic transition state where the substrate interacts with the catalyst in its outer coordination sphere. rsc.orgillinois.edu In this transition state, a hydride is transferred from the metal (Ru-H) and a proton is simultaneously transferred from the amine ligand (N-H) to the carbonyl group of the ketone. jst.go.jpillinois.edu This cooperative action of the metal and the ligand is responsible for the high catalytic activity observed in these systems. rsc.orgjst.go.jp

Stereodetermining Steps in Enantioselective Processes

Identifying the stereodetermining step is paramount to understanding the origin of enantioselectivity.

Asymmetric Hydrogenation: In the metal-ligand bifunctional mechanism for ketone hydrogenation, the hydride transfer from the ruthenium complex to the prochiral carbon of the ketone (the TS2-3 transition state) is the chirality-determining step. rsc.org The facial selectivity of this hydride attack dictates the stereochemistry of the final alcohol product. The bulky xylyl groups on the (R)-Xyl-p-phos ligand create a well-defined chiral pocket that forces the substrate to approach in a specific orientation, favoring the formation of one enantiomer over the other. rsc.orgmdpi.com

Asymmetric Allylic Arylation: In the rhodium-catalyzed dynamic kinetic asymmetric arylation of allylic chlorides, the enantioselectivity is not set during the initial oxidative addition, which consumes both enantiomers of the starting material to form a common intermediate. Instead, the subsequent reductive elimination step is enantio-determining, and the absolute configuration of the product is controlled by the chirality of the Xyl-p-phos ligand.

Application of Computational Chemistry Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of reaction mechanisms catalyzed by (R)-Xyl-p-phos complexes. These methods provide quantitative insights into the energetics of catalytic cycles and the origins of stereoselectivity.

Density Functional Theory (DFT) Calculations for Energy Profiles and Selectivity Prediction

DFT calculations have been successfully employed to model the asymmetric hydrogenation of ketones catalyzed by RuH₂[(R)-Xyl-p-phos][(R,R)-dpen]. rsc.org By calculating the free energy profiles for the pathways leading to both the (R) and (S) products, researchers can identify the lowest energy reaction pathway and the key transition states. rsc.orgresearchgate.net

Specifically, these calculations have confirmed that the hydride transfer is the rate-limiting and stereodetermining step. rsc.org The energy difference (ΔΔG‡) between the transition states leading to the two enantiomers can be calculated and correlated with the experimentally observed enantiomeric excess (ee). rsc.orgresearchgate.net For instance, in the hydrogenation of acetophenone (B1666503), a larger calculated energy barrier difference for the hydride transfer step corresponds to higher predicted enantioselectivity. rsc.org This predictive power makes DFT a valuable tool for catalyst design and optimization. rsc.orgresearchgate.net Computational models like the three-dimensional quantitative structure-selectivity relationship (3D-QSSR) also utilize such data to predict the enantioselectivity of a range of RuH₂(diphosphine)(diamine) catalysts, including those with (R)-Xyl-p-phos, with good agreement with experimental results. rsc.org

Table 1.rsc.orgQuantitative Structure-Selectivity Relationships (QSSR) for Catalyst Optimization

Quantitative Structure-Selectivity Relationships (QSSR) serve as a powerful tool in the optimization of catalysts by correlating their structural features with the enantioselectivity of a reaction. For catalysts incorporating the Xyl-p-phos, (R)- ligand, QSSR studies have been instrumental in understanding and predicting catalytic performance.

A three-dimensional QSSR (3D-QSSR) model was developed to investigate the enantioselectivity of asymmetric ketone hydrogenation catalyzed by RuH2(diphosphine)(diamine) complexes, including those with the Xyl-p-phos, (R)- ligand. rsc.orgresearchgate.net This model, which utilizes comparative molecular field analysis (CoMFA), demonstrated a strong correlation between the predicted and experimental enantiomeric excess (ee) values. rsc.orgresearchgate.net The statistical significance of the model was high, with a correlation coefficient (r²) of 0.996 and a cross-validated correlation coefficient (q²) of 0.798, indicating robust predictive power. rsc.orgresearchgate.net The model's predictive capability was further validated with a test set of ruthenium complexes, achieving an r² of 0.974. rsc.org

Contour map analysis from these studies revealed sterically and electrostatically favored regions around the catalyst that are crucial for enhancing enantioselectivity. researchgate.net For instance, replacing chiral dipyridylphosphine ligands like (R)-P-Phos or (R)-Tol-P-Phos with (R)-Xyl-p-phos can lead to higher ee values due to the "3,5-dialkyl meta-effect". rsc.org This effect highlights the importance of the steric and electronic properties of the diphosphine ligand in dictating the stereochemical outcome of the reaction. rsc.org

In a study on the Rh(I)-catalyzed Pauson-Khand reaction, parameters derived from DFT-computed descriptors for bisphosphine ligands were correlated with the natural logarithm of the enantiomeric ratio (ln(er)). nih.govacs.org While (R)-Xyl-GarPhos was tested, the model showed limitations in predicting its enantioselectivity accurately, suggesting that single-parameter models may not be universally applicable across different ligand backbones. nih.govacs.org

These QSSR models provide a rational design criterion for homogeneous transition-metal catalysts, enabling the targeted modification of ligand structures to improve enantioselectivity in asymmetric hydrogenation and other reactions. rsc.orgresearchgate.net

Modeling of Solvent Effects (Implicit vs. Explicit Solvent Models) on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity and selectivity of catalytic reactions. Computational modeling of solvent effects is typically approached through two main methodologies: implicit and explicit solvent models. mdpi.comarxiv.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. mdpi.comarxiv.orgmdpi.com These models are computationally less expensive and are widely used to estimate polar solvation energies. mdpi.comreadthedocs.io They are particularly useful for high-throughput applications. readthedocs.io

Explicit solvent models involve including a discrete number of solvent molecules around the solute. mdpi.comarxiv.org This approach provides a more detailed, atomic-level description of solute-solvent interactions but is computationally more demanding. arxiv.org Hybrid implicit-explicit models, which include a few explicit solvent molecules in the first solvation shell within a continuum model, have also been developed to balance accuracy and computational cost. researchgate.net

In the context of catalysis, studies have shown that both implicit and explicit models can yield reasonable results for predicting solvation energies and partition coefficients. researchgate.net For instance, in a study on the Menschutkin reaction, implicit solvent models provided reasonably accurate values for the aqueous free energy barrier, while the explicit model initially showed a large error that was later corrected. researchgate.net DFT calculations using the SMD implicit solvent model have been employed to study the effects of different solvents, such as acetic acid and tetrahydrofuran (B95107), on reaction mechanisms. mdpi.com

The choice between implicit and explicit models often involves a trade-off between accuracy and computational resources. arxiv.org While explicit models offer higher detail, implicit models are often sufficient and more practical for many catalytic systems, providing valuable insights into how the solvent environment influences reaction outcomes. mdpi.comresearchgate.net

Factors Influencing and Controlling Enantioselectivity

Intrinsic Steric and Electronic Effects of the Xyl-p-phos, (R)- Ligand

The enantioselectivity of a catalyst is profoundly influenced by the intrinsic steric and electronic properties of its chiral ligands. dicp.ac.cnpolyu.edu.hk For the Xyl-p-phos, (R)- ligand, these properties are critical in determining the stereochemical outcome of a reaction.

The performance of transition metal catalysts can be significantly altered by subtle changes in the geometric or electronic characteristics of chiral ligands like Xyl-p-phos. dicp.ac.cnrsc.org The introduction of bulky 3,5-dimethylphenyl (xylidyl) groups on the phosphorus atoms of the ligand creates a specific chiral environment around the metal center. polyu.edu.hk This steric hindrance plays a crucial role in differentiating between the two prochiral faces of the substrate, leading to high enantioselectivity.

Research has shown that using Xyl-p-phos as the chiral diphosphine ligand often results in superior enantiomeric excesses (ee's) compared to its parent ligand, P-Phos, or the less sterically hindered Tol-P-Phos. polyu.edu.hk This phenomenon, often referred to as the "3,5-dialkyl meta-effect," underscores the importance of the steric bulk on the aryl groups of the phosphine (B1218219). rsc.org In the asymmetric hydrogenation of ketones, the steric and electronic properties of the diphosphine and diamine ligands are key to achieving high enantioselectivity. rsc.org For example, in the Ru-catalyzed hydrogenation of aryl ketones, the combination of Xyl-p-phos with a chiral diamine like (R,R)-Dppn was found to be particularly effective, yielding a significantly higher ee than when the less bulky (R)-P-Phos was used. google.com

In the enantioselective synthesis of indanes, the (S)-Xyl-p-phos ligand was used in a copper-catalyzed intramolecular cyclization, demonstrating high diastereo- and enantiocontrol. rsc.org The ability to use a catalytic amount of the copper complex with (S)-Xyl-p-phos highlights the efficiency of the ligand in creating a highly selective catalytic system. rsc.org These findings collectively emphasize that the carefully designed steric and electronic features of the Xyl-p-phos ligand are fundamental to its success in a wide range of asymmetric catalytic transformations.

Influence of Additives and Host-Guest Interactions (e.g., Alkali Ions in Supramolecular Systems)

Additives and supramolecular interactions can serve as powerful tools to tune the enantioselectivity of catalytic systems. In reactions catalyzed by complexes of Xyl-p-phos and its derivatives, the introduction of additives, particularly alkali ions, has been shown to have a pronounced effect on the stereochemical outcome.

A study involving a modified Xyl-p-phos ligand, functionalized with pyridyl-containing crown ethers (Xyl-P16C6-Phos), demonstrated that the addition of alkali metal salts (Li⁺, Na⁺, K⁺) could significantly enhance enantioselectivity in Rh-catalyzed asymmetric hydrogenation. rsc.orgrsc.orgnih.gov This enhancement is attributed to host-guest interactions, where the crown ether moieties on the ligand selectively bind the alkali ions. rsc.orgnih.gov This binding event likely induces a conformational change in the ligand, leading to a more effective chiral environment for the catalytic transformation. An enhancement of up to 22% in enantioselectivity was achieved through this supramolecular approach. rsc.orgrsc.orgnih.gov

The choice of counter-ion also plays a role. Sterically bulkier and more weakly coordinating anions, such as BArF⁻, were found to lead to superior activity and asymmetric induction compared to smaller, more coordinating anions like BF₄⁻ and PF₆⁻. rsc.orgnih.gov This is likely due to the influence of the anion on the complexation between the crown ethers and the alkali metal cation. rsc.orgnih.gov

Interestingly, a comparative study showed that for the unmodified (S)-Xyl-p-phos ligand, neither cationic nor anionic additives had a significant effect on the reaction outcomes. rsc.orgnih.gov This highlights that the supramolecular tuning effect is specific to the modified ligand capable of host-guest interactions. The interaction between the modified ligand and the alkali ions was crucial for the observed increase in stereoselectivity. rsc.orgnih.gov

The following table summarizes the effect of alkali ion additives on the Rh-catalyzed asymmetric hydrogenation of methyl-(Z)-2-acetamidocinnamate using a modified Xyl-p-phos ligand.

Table 1: Effect of Alkali Ion Additives on Enantioselectivity

| Entry | Additive (mol%) | Conversion (%) | ee (%) |

|---|---|---|---|

| 1 | None | >99 | 82 |

| 2 | LiBArF (5) | >99 | 88 |

| 3 | NaBArF (5) | >99 | 90 |

| 4 | KBArF (5) | >99 | 90 |

| 5 | NaBArF (10) | >99 | 93 |

Data sourced from a study on a supramolecularly tunable chiral diphosphine ligand. nih.gov

Solvent Dependency of Enantioselectivity and Reaction Outcomes

The solvent is a critical parameter in asymmetric catalysis, often having a profound impact on both reactivity and enantioselectivity. For reactions employing catalysts based on Xyl-p-phos and its derivatives, the choice of solvent can dictate the success of the transformation. rsc.orgnih.gov

In the context of the supramolecularly tunable chiral diphosphine ligand derived from Xyl-p-phos, the catalytic system was found to be strongly solvent-dependent. rsc.orgrsc.orgnih.gov A study on Rh-catalyzed asymmetric hydrogenation revealed that nonpolar solvents, such as cyclohexane (B81311) (c-hexane), were significantly more effective for both reactivity and enantioselectivity compared to more polar solvents like dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH), and tetrahydrofuran (THF). dicp.ac.cnrsc.orgnih.gov